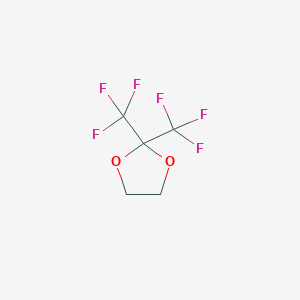

2,2-Bis(trifluoromethyl)-1,3-dioxolane

描述

Contextualization within Organofluorine Chemistry

Organofluorine chemistry focuses on compounds containing the carbon-fluorine bond, which is one of the strongest single bonds in organic chemistry. This strong bond imparts exceptional stability to fluorinated compounds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. core.ac.uk

The presence of two trifluoromethyl (-CF₃) groups in 2,2-Bis(trifluoromethyl)-1,3-dioxolane is a defining feature. These electron-withdrawing groups significantly influence the molecule's reactivity and enhance its lipophilicity. This increased lipophilicity can facilitate the penetration of biological membranes, a valuable trait in the design of pharmaceuticals. The stability and bioactivity of such compounds make them useful in the development of new drugs and agrochemicals.

Significance of the 1,3-Dioxolane (B20135) Ring System in Fluorinated Compounds

The 1,3-dioxolane ring is a heterocyclic acetal (B89532) that is a common structural motif in many organic compounds. wikipedia.org In the context of fluorinated compounds, this ring system serves as a stable scaffold. Dioxolanes are generally prepared through the acetalization of aldehydes or ketalization of ketones with ethylene (B1197577) glycol. wikipedia.org

The 1,3-dioxolane ring can act as a protecting group for aldehydes and ketones in multi-step syntheses. silverfernchemical.com Its stability allows for chemical modifications on other parts of a molecule without affecting the protected carbonyl group. Many biologically active compounds feature the 1,3-dioxolane structure, and it serves as an important intermediate in the pharmaceutical and polymer industries.

Current Research Trajectories and Emerging Paradigms

Current research on this compound and related fluorinated dioxolanes is exploring a variety of applications. One significant area of investigation is in materials science for the creation of high-performance fluorinated polymers and coatings with unique properties. These materials benefit from the thermal and chemical resistance conferred by the fluorinated compound.

In the realm of organic synthesis, this compound serves as a versatile intermediate. ontosight.ai Its unique structure is being leveraged for the preparation of more complex fluorinated molecules for potential use in pharmaceuticals and agrochemicals. ontosight.ai For instance, derivatives like 4-Ethyl-5-octyl-2,2-bis(trifluoromethyl)-1,3-dioxolane have shown predicted antiviral and anti-inflammatory activities.

Another emerging application is its use as a fluorine-based organic solvent, particularly for secondary batteries. chemicalbook.com The stability and properties of fluorinated solvents can enhance the performance and safety of electrochemical devices. Research is also ongoing into its potential as a drug candidate, with studies exploring its interactions with molecular targets in pathways related to various diseases.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-bis(trifluoromethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O2/c6-4(7,8)3(5(9,10)11)12-1-2-13-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNNUQKDERZMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073275 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-26-0 | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane, 2,2-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(trifluoromethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1765-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Transformative Reactions of 2,2 Bis Trifluoromethyl 1,3 Dioxolane

Direct Synthesis Approaches to the 2,2-Bis(trifluoromethyl)-1,3-dioxolane Core

The primary and most established method for constructing the this compound scaffold involves the direct reaction of hexafluoroacetone (B58046) with ethylene (B1197577) glycol. This approach is valued for its atom economy and straightforward execution.

Acid-Catalyzed Cyclization Pathways

The synthesis of this compound is efficiently achieved through the acid-catalyzed cyclization of hexafluoroacetone and ethylene glycol. The reaction mechanism proceeds via the protonation of the carbonyl oxygen in hexafluoroacetone by an acid catalyst, such as sulfuric acid (H₂SO₄). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. This initial attack forms a hemiacetal intermediate.

Subsequently, an intramolecular cyclization occurs, wherein the second hydroxyl group of the ethylene glycol moiety attacks the same carbon atom. This step is followed by the elimination of a water molecule, a process also facilitated by the acidic medium, which drives the equilibrium towards the formation of the stable five-membered dioxolane ring. The presence of the two strongly electron-withdrawing trifluoromethyl groups on the carbonyl carbon significantly promotes the initial hydration and subsequent acetal (B89532) formation.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the cyclization reaction are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, catalyst choice, and concentration. To favor the formation of the hemiacetal intermediate and the subsequent cyclization, the reaction is typically conducted at low temperatures, generally between 0 and 5°C. Maintaining this low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

Purification of the final product is commonly achieved through distillation under reduced pressure. Through careful control of these parameters, the synthesis can be optimized to achieve high yields, often exceeding 70%.

Halogenation Chemistry of this compound

The saturated dioxolane ring of this compound is amenable to halogenation reactions, particularly at the 4 and 5 positions. These reactions provide a pathway to a variety of halogenated derivatives, which can serve as precursors for further chemical transformations. google.comgoogle.com

Regioselective Chlorination Methodologies

Chlorination of the this compound core can be achieved through several methods, allowing for the introduction of chlorine atoms onto the C4 and C5 positions of the dioxolane ring. These methods include photochemical and catalytic vapor-phase processes, which offer different levels of control and efficiency.

Photochemical chlorination involves the reaction of this compound with chlorine gas under the influence of light. google.comgoogleapis.com This free-radical chain reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) by photo-energy. googleapis.com These radicals then abstract hydrogen atoms from the 4 and 5 positions of the dioxolane ring, leading to the formation of a carbon-centered radical, which subsequently reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, thus propagating the chain.

The reaction can be conducted in a batch process within a vessel that allows for illumination by sources such as incandescent, ultraviolet, or fluorescent lamps. google.comgoogleapis.com The process is exothermic, necessitating cooling to control the reaction temperature, which can be maintained in a range from -25°C to 50°C. google.comgoogleapis.com This method can produce a mixture of mono-, di-, tri-, and tetrachlorinated derivatives, with the product distribution being influenced by the reaction time and chlorine concentration. google.com For instance, a batch reaction at 50°C for 2.5 hours has been reported to yield 68% of the fully substituted 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. google.com

| Parameter | Condition | Outcome | Reference |

| Method | Batch Photochemical Chlorination | Production of di-, tri-, and tetrachloro derivatives | google.com |

| Temperature | 50°C | 68% yield of tetrachloro derivative | google.com |

| Reaction Time | 2.5 hours | - | google.com |

| Temperature Range | -25 to 0°C | Controlled reaction | googleapis.com |

| Illumination | Incandescent, UV, fluorescent lamps | Initiation of radical reaction | googleapis.com |

An alternative to photochemical methods is the catalytic vapor-phase chlorination of this compound. This process is typically conducted continuously and offers a different approach to activating the substrate for chlorination. google.com The reaction involves passing a gaseous mixture of the dioxolane and chlorine over a heated catalyst bed. google.com

A range of transition metal catalysts, including those based on Lanthanum (La), Nickel (Ni), Tin (Sn), Zinc (Zn), Iron (Fe), Cobalt (Co), or Copper (Cu), can be employed. google.comgoogle.com These catalysts are often supported on materials like carbon, with copper(II) chloride on carbon (CuCl₂/C) being a preferred catalyst. google.com The reaction conditions are typically more forcing than in photochemical methods, with preferred temperatures ranging from 250°C to 300°C and pressures from 1 to 20 atmospheres. google.com The molar ratio of chlorine to the dioxolane substrate is kept in excess, generally from 4:1 to 10:1, with reaction times being very short, on the order of 1 to 120 seconds. google.com

| Parameter | Preferred Condition | Reference |

| Phase | Vapor Phase | google.com |

| Temperature | 250 - 300°C | google.com |

| Pressure | 1 - 20 atm (10 - 20 atm more preferred) | google.com |

| Cl₂:Substrate Molar Ratio | 4:1 to 10:1 (4:1 to 5:1 more preferred) | google.com |

| Reaction Time | 1 - 120 seconds (30 - 60 seconds preferred) | google.com |

| Catalysts | La, Ni, Sn, Zn, Fe, Co, Cu (often as chlorides on carbon) | google.comgoogle.com |

| Preferred Catalyst | CuCl₂/C | google.com |

Fluorination of Halogenated this compound Derivatives

The introduction of additional fluorine atoms into the halogenated scaffold of this compound is a key transformation. This process typically involves the substitution of existing halogen atoms, most commonly chlorine, with fluorine.

Fluorine-Chlorine Exchange Reactions

Fluorine-chlorine exchange reactions are a primary method for the synthesis of highly fluorinated this compound derivatives. A common precursor for this reaction is 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane, which can be fluorinated to replace one or more chlorine atoms with fluorine. google.comgoogle.com

The process involves reacting the chlorinated dioxolane with a source of fluorine, such as hydrogen fluoride (B91410) (HF), under conditions that facilitate the exchange. google.com This transformation can be conducted in the vapor phase, which is often preferred for continuous processing. google.comgoogle.com The reaction temperature is a critical parameter, typically maintained between 150°C and 350°C, with a more preferred range of 150°C to 200°C. google.com The molar ratio of the fluorinating agent to the chlorinated substrate is also carefully controlled, generally ranging from 2:1 to 10:1 (HF to dioxolane). google.com

An example of this exchange is the reaction of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane with HF and antimony chloride at 70°C for 5 hours, which yields 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane. google.com

Table 1: Vapor-Phase Fluorination-Chlorine Exchange Reaction Conditions

| Parameter | Preferred Range | More Preferred Range |

|---|---|---|

| Temperature | 150°C - 350°C | 150°C - 200°C |

| Molar Ratio (HF:Substrate) | 2:1 to 10:1 | 2:1 to 5:1 |

Role of Specific Catalysts in Fluorination

Catalysts are crucial for enhancing the efficiency and selectivity of fluorine-chlorine exchange reactions. Chromium(III) oxide (Cr₂O₃) is a highly effective and preferred catalyst for the vapor-phase fluorination of halogenated 2,2-bis(trifluoromethyl)-1,3-dioxolanes. google.comgoogle.com It demonstrates high activity and selectivity in these transformations. google.com

Besides chromium, a variety of other metal-based catalysts can be employed. These include catalysts containing Lanthanum (La), Nickel (Ni), Tin (Sn), Zinc (Zn), Iron (Fe), Cobalt (Co), or Copper (Cu). google.comgoogle.com These metals can be used in various forms, such as supported metal chlorides, often on a carbon support. google.comgoogle.com For instance, copper chloride on carbon (CuCl₂/C) is a noted catalyst for the initial chlorination step that produces the precursor, while Cr₂O₃ is preferred for the subsequent fluorination. google.comgoogle.com The choice of catalyst can influence the reaction's efficiency and the isomeric ratio of the products. google.com

Table 2: Catalysts for Fluorination of Halogenated 2,2-Bis(trifluoromethyl)-1,3-dioxolanes

| Catalyst | Form | Support |

|---|---|---|

| Chromium(III) oxide | Cr₂O₃ | Unsupported |

| Chromium | Cr | Carbon |

| Lanthanum | La | Carbon |

| Nickel | Ni | Carbon |

| Tin | Sn | Carbon |

| Zinc | Zn | Carbon |

| Iron | Fe | Carbon |

| Cobalt | Co | Carbon |

Diversification of the this compound Scaffold

Beyond fluorination, the this compound structure can be modified through several other reaction types, allowing for the introduction of diverse functional groups and the creation of new molecular architectures.

Nucleophilic Substitution Reactions on the Dioxolane Ring

The 1,3-dioxolane (B20135) ring can undergo nucleophilic substitution reactions, enabling the introduction of various functional groups. While specific examples directly on the this compound parent compound are not extensively detailed in the provided context, general principles suggest that reagents like sodium hydride and alkyl halides can be used for such substitutions on the dioxolane framework.

Redox Transformations: Oxidation and Reduction Pathways

The this compound molecule is susceptible to both oxidation and reduction, leading to different classes of compounds.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) and chromium trioxide.

Reduction: Reduction reactions of the dioxolane derivative typically yield alcohol derivatives. Frequently used reducing agents for this transformation are sodium borohydride (B1222165) and lithium aluminum hydride.

These redox pathways provide routes to convert the stable dioxolane into other functional molecules.

Ring-Opening Polymerization Precursors

The 1,3-dioxolane ring is known to be susceptible to cationic ring-opening polymerization (CROP). researchgate.net This process can be initiated by strong protonic acids, such as triflic acid, and allows for the formation of poly(dioxolane) chains. researchgate.net While the general mechanism for 1,3-dioxolane is established and known to be prone to cyclization side reactions, specific studies detailing the use of this compound as a direct precursor for ring-opening polymerization are less common. However, its structural similarity to other polymerizable dioxolanes suggests its potential as a monomer for creating fluorinated polymers, where the two trifluoromethyl groups would confer unique properties to the resulting material. The stability and electronic effects of the CF₃ groups could significantly influence the polymerization kinetics and the properties of the final polymer.

Dehalogenation for 1,3-Dioxole (B15492876) Formation

The dehalogenation of vicinal dihalides, particularly dichlorides, is a well-established method for the synthesis of alkenes, and this principle is applied to the formation of the 1,3-dioxole ring. The reaction typically employs a reducing agent to facilitate the removal of the halogen atoms.

A key precursor for this transformation is 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane. It is particularly noted that the trans isomer of this compound is often preferred for the dehalogenation reaction to produce the corresponding 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole. google.comwipo.int

One of the common methods for this reductive dechlorination involves the use of magnesium metal in an ethereal solvent, such as hot tetrahydrofuran (B95107) (THF). In this process, magnesium acts as the reducing agent, facilitating the elimination of the two chlorine atoms to form the desired double bond within the dioxole ring.

While other reducing agents are known for dehalogenation reactions, their efficacy can vary. For instance, the use of lithium aluminum hydride (LiAlH₄) with 4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane in THF was found to yield the saturated product, 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, rather than the intended unsaturated dioxole. prepchem.com This highlights the importance of selecting the appropriate reagent to achieve the desired olefination.

Detailed research findings on the dehalogenation for 1,3-dioxole formation are summarized in the table below, showcasing the starting materials, reagents, and outcomes of the reactions.

| Starting Material | Reagent(s) | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | Magnesium | Tetrahydrofuran (THF) | Heating | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole | Not specified | |

| trans-2,2-Bis(perhaloalkyl)-4,5-difluoro-4,5-dichloro-1,3-dioxolane | General dehalogenation mentioned as a route to 2,2-bis(trihaloalkyl)-1,3-dioxole. Specific reagents and yields not detailed. | google.comwipo.int | ||||

| 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane | Lithium aluminum hydride | Tetrahydrofuran (THF) | 0-5 °C then room temperature for 30 minutes | 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane (saturated product) | 69% | prepchem.com |

Mechanistic Investigations and Theoretical Studies of 2,2 Bis Trifluoromethyl 1,3 Dioxolane Chemistry

Elucidation of Reaction Mechanisms in Dioxolane Functionalization

Understanding the precise pathways through which 2,2-bis(trifluoromethyl)-1,3-dioxolane undergoes functionalization is critical for controlling reaction outcomes and designing efficient synthetic routes. Research has focused on key reactions such as halogenation, exploring the nature of the intermediates and the influence of catalysts.

The halogenation of the C4 and C5 positions of the this compound ring often proceeds through a free-radical chain mechanism, particularly under photochemical conditions. google.comlibretexts.org This type of reaction is characteristic of alkanes and the saturated portion of the dioxolane ring behaves similarly. libretexts.org The mechanism can be described by three distinct stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two halogen radicals (Cl•) upon exposure to ultraviolet (UV) light or heat. libretexts.orgwikipedia.org

Propagation: This stage consists of two key steps that perpetuate the radical chain.

A halogen radical abstracts a hydrogen atom from one of the methylene (B1212753) groups (C4 or C5) on the dioxolane ring. This step forms a hydrogen halide (e.g., HCl) and a carbon-centered radical intermediate on the dioxolane ring.

The resulting dioxolane radical reacts with another halogen molecule to form the halogenated product and a new halogen radical, which can then continue the chain reaction. libretexts.org

Termination: The chain reaction ceases when two radical species combine. This can occur in several ways, such as the combination of two halogen radicals, a halogen radical with a dioxolane radical, or two dioxolane radicals. wikipedia.org

The photochemical chlorination of this compound to yield products like 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane serves as a practical example of this mechanism. google.com

| Stage | Process Description | Example Reaction (Chlorination) |

|---|---|---|

| Initiation | Formation of initial radical species via homolytic cleavage of the halogen molecule. | Cl₂ + UV light → 2 Cl• |

| Propagation (Step 1) | Hydrogen abstraction from the dioxolane ring by a chlorine radical, forming a carbon-centered radical. | C₅H₄F₆O₂ + Cl• → C₅H₃F₆O₂• + HCl |

| Propagation (Step 2) | Reaction of the dioxolane radical with a chlorine molecule to form the chlorinated product and a new chlorine radical. | C₅H₃F₆O₂• + Cl₂ → C₅H₃ClF₆O₂ + Cl• |

| Termination | Combination of any two radical species to form a stable, non-radical product. | Cl• + Cl• → Cl₂ C₅H₃F₆O₂• + Cl• → C₅H₃ClF₆O₂ 2 C₅H₃F₆O₂• → Dimer |

While photochemical methods are effective, functionalization of the dioxolane ring can also be achieved using catalytic processes, which offer alternative reaction pathways. google.com Catalysts are crucial in lowering the activation energy of a reaction by stabilizing the transition state, the high-energy arrangement of atoms that exists between reactants and products. libretexts.orgcatalysis.blog

In the context of halogenating this compound, various metal-based catalysts have been investigated. For chlorination, catalysts containing metals such as Lanthanum (La), Nickel (Ni), Tin (Sn), Zinc (Zn), Iron (Fe), Cobalt (Co), or Copper (Cu), often in the form of supported metal chlorides, are effective. google.com For fluorination, particularly chlorine-fluorine exchange reactions, chromium-based catalysts like chromium(III) oxide (Cr₂O₃) are preferred. google.comgoogle.com

These catalysts facilitate the reaction by:

Activating the Substrate: The catalyst can interact with the dioxolane or the halogenating agent, making them more susceptible to reaction.

Providing a Lower Energy Pathway: The reaction proceeds through a different mechanism on the catalyst surface, involving intermediates that have a lower energy of formation than the uncatalyzed radical pathway.

Stabilizing the Transition State: The catalyst binds to the transition state more strongly than it does to the initial reactants, effectively reducing the energy barrier that must be overcome for the reaction to proceed. libretexts.org

| Reaction Type | Catalyst | Typical Form | Function |

|---|---|---|---|

| Chlorination | Co, Cu, Fe, Ni, etc. | Metal Chloride supported on Carbon (e.g., CoCl₂/C) | Activates C-H bonds for substitution by chlorine. google.com |

| Fluorination (Cl/F Exchange) | Chromium (Cr) | Unsupported Chromium(III) Oxide (Cr₂O₃) | Facilitates the exchange of chlorine atoms for fluorine using a fluorine source like HF. google.comgoogle.com |

Computational Chemistry and Quantum Mechanical Modeling

Theoretical studies using computational chemistry provide molecular-level insights that complement experimental findings. Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure, reactivity, and reaction pathways of molecules like this compound. biointerfaceresearch.commdpi.com

Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules, allowing for the prediction of various chemical properties. mdpi.com For this compound, DFT calculations can elucidate the relationship between its structure and its observed reactivity.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), predicting how the molecule will interact with other reagents. mdpi.comresearchgate.net

Bond Dissociation Energies (BDEs): DFT can be used to calculate the energy required to homolytically break a specific bond. For the dioxolane, calculating the C-H bond dissociation energies at the C4 and C5 positions can predict the site most susceptible to hydrogen abstraction by a radical.

These computational descriptors help explain why certain reactions occur and can guide the development of new synthetic methods.

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack. mdpi.com |

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. nih.gov This involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Intermediates: Any stable species that exist between reactants and products, such as the carbon-centered radical in halogenation, are located and their energies are calculated.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate.

Such modeling can be used to compare different possible mechanisms. For instance, in the reaction of a fluorine atom with the dioxolane, theoretical calculations could determine whether direct hydrogen abstraction or addition to an oxygen atom followed by rearrangement is the more favorable pathway by comparing the activation energies of each route. nih.gov

Stereochemical Aspects of Dioxolane Derivatives

When the this compound ring is functionalized at the C4 and C5 positions, new stereocenters can be created. The spatial arrangement of these new substituents gives rise to stereoisomers, and controlling the stereochemical outcome of these reactions is a significant aspect of its chemistry.

If a single substituent is introduced at either the C4 or C5 position, a chiral center is formed, leading to a pair of enantiomers (R and S). When both C4 and C5 are substituted, up to four stereoisomers can be formed, depending on the nature of the substituents. For example, the formation of 4,5-dichloro-2,2-bis(trifluoromethyl)-1,3-dioxolane can result in a pair of enantiomers (trans isomers) and a meso compound (cis isomer).

The stereoselectivity of a reaction—the preferential formation of one stereoisomer over another—is determined by the reaction mechanism.

Radical Halogenation: In a free-radical substitution on the prochiral CH₂ groups, the intermediate radical is often planar or rapidly inverting. The subsequent attack by the halogen can occur from either face, potentially leading to a racemic mixture of products if a single chiral center is formed.

Catalytic and Stereospecific Reactions: Certain reaction pathways, particularly those involving intermediates like a 1,3-dioxolan-2-yl cation, can exhibit high stereospecificity. mdpi.com In these cases, the stereochemistry of the starting material dictates the stereochemistry of the product. The approach of a nucleophile can be directed by the existing steric environment of the intermediate, leading to the selective formation of one diastereomer. mdpi.com

Understanding these stereochemical principles is essential for synthesizing specific isomers of functionalized dioxolanes for various applications.

| Configuration | Description | Stereochemical Relationship |

|---|---|---|

| (4R, 5R) | Trans isomer | Enantiomer of (4S, 5S) |

| (4S, 5S) | Trans isomer | Enantiomer of (4R, 5R) |

| (4R, 5S) | Cis isomer | Diastereomer of trans isomers |

| (4S, 5R) | Cis isomer | Diastereomer of trans isomers |

Advanced Materials Applications of 2,2 Bis Trifluoromethyl 1,3 Dioxolane and Its Derivatives

Polymer Science and Engineering

The unique chemical structure of 2,2-Bis(trifluoromethyl)-1,3-dioxolane and its derivatives, particularly perfluorinated dioxoles, has positioned them as critical components in the synthesis of advanced fluoropolymers. The incorporation of the bulky, rigid dioxolane ring and the electron-withdrawing trifluoromethyl groups imparts a remarkable combination of properties to the resulting polymers, including exceptional thermal stability, chemical inertness, optical clarity, and high gas permeability. These characteristics have driven their application in a variety of high-performance sectors.

This compound as a Monomeric Unit

While this compound itself is a stable scaffold, its perfluorinated derivatives, such as perfluoro(2,2-dimethyl-1,3-dioxole) (PDD) and 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole, serve as highly effective monomeric units in the creation of advanced amorphous fluoropolymers. The presence of the dioxolane ring in the polymer backbone introduces a significant degree of rigidity and steric hindrance. This structural feature is crucial as it disrupts the chain packing that typically leads to crystallinity in other fluoropolymers like Polytetrafluoroethylene (PTFE). The result is a polymer with a completely amorphous morphology, which is key to many of its unique properties. The synthesis of these monomers involves multi-step chemical processes, starting with the condensation of hexafluoroacetone (B58046) with ethylene (B1197577) oxide to form a stable dioxolane ring, followed by chlorination and fluorine-exchange reactions to yield the desired perfluorinated dioxole monomer. biogeneral.com

Copolymerization Strategies for High-Performance Fluoropolymers

To modulate and optimize the physical properties of polymers derived from fluorinated dioxolanes, copolymerization is a widely employed strategy. By combining the dioxole monomers with other fluoro-olefins, researchers can tailor characteristics such as glass transition temperature (Tg), mechanical strength, and processability.

A prominent example of this strategy is the development of the Teflon™ AF family of amorphous fluoropolymers. yilectronics.comresearchgate.net These materials are copolymers of a perfluorinated dioxole, specifically 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD), and Tetrafluoroethylene (B6358150) (TFE). researchgate.netcapes.gov.brresearchgate.net The ratio of the two monomers is carefully controlled to produce different grades with distinct properties. researchgate.net

Teflon™ AF 1600: Contains a higher percentage of TFE, resulting in a lower glass transition temperature (Tg) of approximately 160°C.

Teflon™ AF 2400: Contains a higher percentage of the PDD monomer (approximately 87 mol%), leading to a significantly higher Tg of around 240°C. researchgate.net

The copolymerization of PDD with TFE allows for a tunable glass transition temperature, which can range from 67°C to 334°C for the PDD homopolymer. capes.gov.brresearchgate.net This versatility enables the production of materials suited for specific high-temperature applications. teflon.comprofessionalplastics.com These copolymers retain the excellent thermal stability and chemical resistance characteristic of perfluoropolymers while adding the benefits of being amorphous, such as solubility in select perfluorinated solvents at room temperature and outstanding optical clarity. biogeneral.comyilectronics.com

The incorporation of bulky, cyclic monomers like perfluorinated dioxolanes is a key strategy in the intentional design of amorphous perfluoropolymers. Unlike semi-crystalline fluoropolymers such as PTFE, FEP, and PFA, which have high melting points and are insoluble, amorphous fluoropolymers are processable from solution and exhibit high optical transmission due to the absence of light-scattering crystallites. biogeneral.com

The development of these polymers, including the Teflon™ AF series by DuPont, Cytop® by Asahi Glass, and Hyflon® AD by Solvay, was driven by the need for materials with the traditional benefits of fluoropolymers combined with unique properties conferred by their amorphous nature. researchgate.net These properties include:

Optical Clarity: High transparency across a broad wavelength range from UV to near-IR. biogeneral.comteflon.com

Solubility: Soluble in a limited range of perfluorinated solvents, enabling processing techniques like spin coating, spray coating, and dip coating to create thin, uniform films. yilectronics.comteflon.comprofessionalplastics.com

High Gas Permeability: The inefficient packing of the polymer chains creates microvoids, resulting in exceptionally high permeability to gases. biogeneral.comyilectronics.com

Low Dielectric Constant: The presence of fluorine and the free volume within the material lead to the lowest dielectric constant of any known solid polymer, making them ideal for advanced electronics. researchgate.netteflon.comprofessionalplastics.com

Table 1: Comparison of Teflon™ AF Grades

| Property | Teflon™ AF 1600 | Teflon™ AF 2400 |

|---|---|---|

| PDD Monomer Content | Lower | Higher |

| Glass Transition Temp. (Tg) | ~160°C | ~240°C |

| Refractive Index | ~1.31 | ~1.29 |

| Dielectric Constant (1 MHz) | 1.93 | 1.89 |

| Processing Temperature | 240 - 275°C | 340 - 360°C |

Structure-Property Relationships in Fluorinated Dioxolane-based Polymers

The macroscopic properties of polymers derived from fluorinated dioxolanes are a direct consequence of their unique molecular structure. The rigid, in-chain ring of the dioxole unit imparts stiffness and leads to a higher tensile modulus compared to other Teflon™ grades. biogeneral.com Furthermore, the relationship between the monomer structure and the polymer's glass transition temperature is particularly sensitive. Even subtle changes to the substituents on the dioxole ring can cause significant shifts in the Tg, highlighting the precise control that monomer design offers over the final material properties. biogeneral.com The incorporation of these bulky dioxolane monomers results in a stiff ionomer matrix with distinct chemical and mechanical properties. researchgate.net

The trifluoromethyl (-CF₃) groups, integral to the this compound structure, are fundamental to the high performance of the resulting polymers. Their influence is multifaceted:

Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. azom.com The perfluorinated nature of these polymers, rich in C-F bonds, is the primary reason for their exceptional resistance to thermal degradation and chemical attack. biogeneral.comyilectronics.commdpi.com

Low Surface Energy and Water Absorption: The fluorine-rich surface results in very low surface energy, leading to hydrophobic and oleophobic properties, and extremely low water absorption. biogeneral.com

Chain Packing and Free Volume: The two bulky trifluoromethyl groups at the 2-position of the dioxolane ring create significant steric hindrance. This prevents the polymer chains from packing closely together, which is a primary reason for the amorphous nature of these polymers. biogeneral.com This loose chain packing results in a significant amount of free volume, or microvoids, within the material's structure. biogeneral.comresearchgate.net This free volume is directly responsible for several unique properties:

Low Density: The polymers have a lower density than would be expected based on their composition. biogeneral.com

Low Refractive Index and Dielectric Constant: The free volume contributes to an unusually low refractive index and the lowest dielectric constant among solid polymers. biogeneral.comresearchgate.net

High Gas Permeability: The interconnected microvoids provide pathways for gas molecules to diffuse readily through the material, leading to extraordinarily high gas permeability. biogeneral.comyilectronics.com

Table 2: Properties Attributed to Structural Features

| Structural Feature | Resulting Polymer Property |

|---|---|

| Perfluorinated Structure (C-F Bonds) | High thermal stability, Excellent chemical resistance, Low surface energy, Low water absorption |

| Bulky Dioxolane Ring in Backbone | Amorphous morphology, High glass transition temperature (Tg), Increased stiffness (tensile modulus) |

| Trifluoromethyl (-CF₃) Groups | Steric hindrance, Loose chain packing (Free Volume) |

| Free Volume (Microvoids) | Low density, Low refractive index, Low dielectric constant, High gas permeability |

Optical Properties (e.g., Refractive Index, Transparency)

Polymers synthesized from fluorinated dioxolanes are characterized by their outstanding optical properties, which are crucial for applications in optics and photonics. These materials are typically amorphous, which prevents light scattering that would otherwise occur at the boundaries of crystalline domains, contributing to their high transparency.

The presence of fluorine atoms is a key factor in the low refractive indices observed in these polymers. The high electronegativity and low polarizability of fluorine lead to weak intermolecular interactions, which in turn results in low refractive indices. For instance, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)), a derivative of the subject compound, is a colorless and transparent amorphous polymer with a high UV-visible light transmittance. researchgate.netjchemrev.com Its refractive index is notably low, varying between 1.3360 and 1.3270 across the wavelength range of 400 to 1550 nm. researchgate.netjchemrev.comresearchgate.net Other amorphous perfluorinated polymers based on dioxolane monomers also exhibit low refractive indices, typically in the range of 1.3280 to 1.3570 at a wavelength of 632 nm. clarkson.edu

These polymers exhibit excellent transparency from the ultraviolet (UV) through the near-infrared (NIR) regions. clarkson.edu This broad transmission window is a significant advantage over many conventional polymers, which often suffer from absorption losses, particularly in the NIR region due to carbon-hydrogen (C-H) bond vibrations. The replacement of hydrogen with fluorine effectively eliminates these vibrational absorptions, making these materials ideal for telecommunications and other applications operating at NIR wavelengths.

Table 1: Optical Properties of Fluorinated Dioxolane-Derived Polymers

| Polymer/Copolymer | Refractive Index (n) | Wavelength (nm) | Key Optical Characteristics |

|---|---|---|---|

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) | 1.3360 - 1.3270 | 400 - 1550 | Colorless, high UV-vis transmittance researchgate.netjchemrev.com |

| Amorphous Perfluorodioxolane Polymers | 1.3280 - 1.3570 | 632 | High transparency from UV to near-IR clarkson.edu |

| Copolymers of perfluoro-2,2-dimethyl-1,3-dioxole | 1.293 - 1.336 | 632.8 | Amorphous, high optical transparency google.com |

Barrier and Permeability Characteristics

The barrier and permeability properties of polymers derived from fluorinated dioxolanes are as unique as their optical characteristics. The bulky trifluoromethyl groups and the rigid polymer backbone hinder efficient chain packing, leading to a high fractional free volume (FFV). mdpi.com This high FFV results in exceptionally high permeability to gases.

Research on perfluorodioxolane polymers like poly(PFMD) and poly(PFMMD) has demonstrated their high permeability to various gases, including helium (He), hydrogen (H₂), nitrogen (N₂), and carbon dioxide (CO₂). mdpi.comfigshare.com For example, at 35°C, the CO₂ permeability of poly(PFMMD) is 58 Barrer, which is significantly higher than its non-fluorinated hydrocarbon analog, poly(4-methyl-2-methylene-1,3-dioxolane), which has a CO₂ permeability of only 1.3 Barrer. mdpi.com This high gas flux makes them prime candidates for membrane-based gas separation technologies.

While highly permeable to gases, fluorinated polymers are known for their excellent barrier properties against moisture. The hydrophobic nature imparted by the fluorine atoms leads to very low water vapor transmission rates (WVTR). For example, other perfluorinated polymers like Teflon™ AF are known to have robust barrier capabilities against water vapor. researchpublish.com This combination of high gas permeability and low moisture permeability is a rare and valuable characteristic for applications such as breathable waterproof textiles or specialized packaging.

Table 2: Gas Permeability of Perfluorodioxolane Polymers at 35°C

| Polymer | Gas | Permeability (Barrer)* |

|---|---|---|

| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) | CO₂ | 58 mdpi.com |

| N₂ | 7.7 figshare.com | |

| Poly(perfluoro-2-methylene-1,3-dioxolane) (poly(PFMD)) | He | 210 iaea.org |

| CH₄ | ~0.13** |

*1 Barrer = 10-10 cm³ (STP)·cm / (cm²·s·cmHg)

**Calculated from He permeability and He/CH₄ selectivity of 1650. iaea.org

Emerging Applications of Dioxolane-Derived Polymers

The distinct properties of polymers based on this compound are enabling their use in several cutting-edge technological fields.

Plastic Optical Fibers and Waveguides

The exceptional optical transparency, low refractive index, and low material dispersion of amorphous perfluorinated dioxolane polymers make them superior materials for the core of plastic optical fibers (POFs). aalto.fi Traditional POFs made from materials like poly(methyl methacrylate) (PMMA) suffer from high attenuation (signal loss), especially in the near-infrared wavelengths used for data communication, due to C-H vibrational absorption. fiberfin.comresearchgate.net Perfluorinated fibers, which lack C-H bonds, circumvent this issue, exhibiting significantly lower attenuation in these critical spectral regions. researchgate.netresearchpublish.com

Polymers like CYTOP®, which is a perfluorinated polymer, have demonstrated very low attenuation in the near-infrared, enabling data transmission rates of up to 10 Gb/s over distances of 100 meters. thorlabs.com Dioxolane-derived perfluorinated polymers are expected to show similarly low loss performance, with theoretical attenuation limits as low as 0.3 dB/km. researchpublish.com Their low refractive index is also beneficial for creating a large refractive index difference between the core and cladding materials, which enhances the light-guiding capability of the fiber.

Photoresist Materials and Lithography Applications

In the semiconductor industry, photoresists are critical materials used to pattern integrated circuits. As the industry moves towards shorter wavelengths of light, such as 157 nm deep ultraviolet (DUV) lithography, to create smaller features, traditional photoresist materials have become unsuitable due to their high absorbance at these wavelengths. researchgate.netalfa-chemistry.com

Fluorinated polymers, including those derived from 1,3-dioxolane (B20135), have emerged as promising candidates for next-generation photoresists. google.comgoogle.com Their low absorbance in the DUV region allows the light to penetrate the resist layer and create well-defined patterns. researchgate.net These polymers act as the film-forming resin in the photoresist formulation, providing the necessary structural properties, adhesion, and etch resistance required for the lithographic process. alfa-chemistry.com The chemical inertness of the fluoropolymer backbone also contributes to improved resistance during the harsh chemical etching steps that follow exposure and development.

Gas Separation Membranes and Hydrophobic Coatings

The high gas permeability and selectivity of perfluorodioxolane polymers make them highly effective for creating gas separation membranes. mdpi.comfigshare.com These membranes can be designed to selectively allow certain gases to pass through while blocking others. For example, membranes made from these materials show high selectivity for He/CH₄ and N₂/CH₄, which is important for natural gas purification and other industrial processes. figshare.com Unlike non-fluorinated dioxolane polymers that show selectivity for CO₂, the perfluorinated versions are particularly effective for separating smaller gases like helium and hydrogen. figshare.comresearchgate.netkoreascience.kr

Furthermore, the inherent properties of fluoropolymers—namely their low surface energy—make them ideal for creating hydrophobic (water-repellent) and oleophobic (oil-repellent) coatings. clarkson.edu Surfaces coated with these polymers exhibit high contact angles with water and oils, causing liquids to bead up and roll off easily. umich.edu This "self-cleaning" property is valuable for a wide range of applications, from protective coatings on electronics and textiles to anti-fouling surfaces that resist contamination. Water contact angles greater than 150° (superhydrophobicity) can be achieved by combining the low surface energy of the fluoropolymer with surface texturing. umich.edu

Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are analytical sensors that measure the activity of a specific ion in a solution. A critical component of many ISEs is a polymeric membrane that incorporates an ionophore, a compound that selectively binds to the target ion. The performance of the ISE is heavily dependent on the properties of this membrane and the plasticizer used within it. jchemrev.comresearchgate.net

While not a primary application area to date, polymers derived from this compound possess several characteristics that make them intriguing candidates for use in ISEs. Their exceptional chemical inertness would provide a durable and non-reactive matrix for the membrane, capable of withstanding harsh chemical environments. Moreover, their inherent hydrophobicity is a crucial property for the plasticizers used in ISE membranes, as it prevents the leaching of membrane components into the aqueous sample and minimizes the formation of a water layer at the membrane-solution interface. jchemrev.com Dioxolane-based polymers have also been investigated for use in solid polymer electrolytes, indicating their potential to facilitate ion transport, a key function in sensor membranes. nih.gov These properties suggest their potential use either as a highly stable membrane matrix or as a lipophilic plasticizer in the fabrication of robust and selective ISEs.

Electrolyte Systems for Advanced Energy Storage Devices

The pursuit of high-energy-density batteries, particularly lithium metal batteries (LMBs), has intensified the search for innovative electrolyte formulations that can ensure stability and longevity. Within this context, this compound (BTFMD) has emerged as a promising component, primarily utilized for its unique properties as a fluorinated diluent. Its incorporation into electrolyte systems addresses critical challenges at the electrode-electrolyte interfaces, paving the way for more robust and efficient energy storage solutions.

This compound as a Fluorinated Diluent

In the realm of high-voltage LMBs, localized high-concentration electrolytes (LHCEs) have shown considerable promise. However, their compatibility with state-of-the-art high-voltage cathodes often requires improvement. BTFMD serves as a functional diluent in these systems, effectively stabilizing both the cathode and anode interfaces through distinct mechanisms. The presence of the fluorinated cyclic ketal moiety in BTFMD, combined with a reduction in the formation of free solvent, imparts exceptional oxidative stability to the electrolyte, reaching as high as 6.0 V vs Li/Li+.

The introduction of two trifluoromethyl (-CF₃) groups is a defining characteristic of BTFMD. These potent electron-withdrawing groups significantly influence the molecule's reactivity and electrochemical behavior. This high degree of fluorination is crucial for its function as a diluent, as it helps to create a unique solvation environment for the lithium ions, which is critical for the performance of high-voltage batteries.

Interfacial Chemistry in Lithium Metal Batteries

The stability of the interfaces between the electrolyte and the electrodes is paramount for the performance and safety of lithium metal batteries. BTFMD plays a crucial role in shaping the chemistry of both the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI).

A stable SEI is essential to prevent the continuous decomposition of the electrolyte and the formation of lithium dendrites on the anode surface. Research has shown that BTFMD undergoes self-decomposition to produce lithium fluoride (B91410) (LiF). This process, coupled with an anion-dominant solvation structure induced by the diluent, leads to the formation of an inorganic-rich SEI. This LiF-rich interphase is mechanically robust and electrochemically stable, effectively suppressing dendrite growth and minimizing electrolyte consumption during cycling.

The formation of this stable SEI is a key factor in achieving high Coulombic efficiencies. The unique structure of BTFMD is also being leveraged in the synthesis of more complex fluorinated molecules, which could find applications in creating even more resilient SEI layers in future battery designs.

Electrochemical Performance Enhancement and Cycling Stability

The use of BTFMD as a diluent in LHCEs has demonstrated remarkable improvements in the electrochemical performance and cycling stability of high-voltage LMBs. The incorporation of this fluorinated diluent has led to a Coulombic efficiency of 99.54% in a Li|Cu cell.

Furthermore, in full-cell configurations with a LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode, the addition of BTFMD has resulted in 80% capacity retention after an impressive 570 cycles with a cutoff voltage of 4.3 V, and after 250 cycles with a higher cutoff voltage of 4.4 V. These results underscore the effectiveness of BTFMD in creating a stable electrochemical environment that supports long-term, high-performance cycling of lithium metal batteries.

Electrochemical Performance with BTFMD Diluent

| Cell Type | Metric | Value | Cutoff Voltage | Cycle Life |

|---|---|---|---|---|

| Li|Cu | Coulombic Efficiency | 99.54% | N/A | N/A |

| Li|NCM811 | Capacity Retention | 80% | 4.3 V | 570 cycles |

| 4.4 V | 250 cycles |

Other Functional Materials Applications

Beyond its significant contributions to energy storage, the unique chemical structure of this compound makes it a valuable building block in the synthesis of other advanced materials. Its thermal and chemical resistance, conferred by the fluorinated groups, are desirable properties in various material science applications.

In the field of organic synthesis, BTFMD serves as a versatile intermediate for creating more complex fluorinated molecules. The presence of the two trifluoromethyl groups enhances the lipophilicity of its derivatives, a trait that can facilitate the penetration of biological membranes and is therefore valuable in the design of pharmaceuticals and agrochemicals. For instance, derivatives such as 4-Ethyl-5-octyl-2,2-bis(trifluoromethyl)-1,3-dioxolane have been investigated for their predicted antiviral and anti-inflammatory activities.

The stable 1,3-dioxolane ring system is a common motif in many biologically active compounds and serves as an important intermediate in the pharmaceutical and polymer industries. The stability of this ring allows for chemical modifications on other parts of a molecule without affecting the core structure. This makes BTFMD and its derivatives attractive for creating high-performance fluorinated polymers and coatings with unique properties.

Electronic and Magnetic Material Components

The unique molecular architecture of this compound and its derivatives, characterized by the presence of bulky, electron-withdrawing trifluoromethyl (-CF3) groups, imparts a range of desirable properties for applications in advanced electronic materials. These properties include high thermal stability, excellent solubility in organic solvents, low dielectric constants, and high optical transparency. nih.govnih.govresearchgate.net

Research has extensively focused on incorporating trifluoromethyl groups into high-performance polymers like polyimides for optoelectronic applications. nih.govdoi.org For instance, semi-alicyclic polyimides synthesized from alicyclic dianhydrides and aromatic diamines containing trifluoromethyl groups exhibit high heat resistance, with glass transition temperatures (Tg) ranging from 294–390 °C, alongside low water absorption and good mechanical properties. nih.gov

One notable example involves fluorinated polyimides prepared from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB). The resulting polyimide (6FDA/TFDB) demonstrates very low optical loss, a critical parameter for materials used in optical waveguides and other optoelectronic components. The ability to control the refractive index by creating copolyimides with varying monomer content further enhances their suitability for these applications.

Copolymers derived from 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (a derivative of the subject compound) and tetrafluoroethylene (TFE) have also been synthesized for use in optical fibers and semiconductor fields. These amorphous copolymers are noted for their high transparency and low refractive indices, which can be linearly adjusted by altering the molar fraction of the dioxole monomer in the copolymer.

Beyond polymers, the parent compound, this compound, has been identified as a useful fluorine-based organic solvent for secondary batteries, highlighting its role in energy storage applications. chemicalbook.com

There is currently a lack of significant research or documented applications of this compound or its derivatives specifically as components in magnetic materials. The primary focus of research has been on their dielectric and optical properties for electronic and optoelectronic devices.

Table 1: Properties of Fluorinated Polymers in Electronic Applications

| Polymer/Copolymer | Key Properties | Potential Application | Reference |

|---|---|---|---|

| Polyimide (6FDA/TFDB) | Optical Loss: 0.3 dB/cm @ 1.3 µm; Refractive Index (nTE): 1.523 @ 1.3 µm; High Thermal Stability | Optical Waveguides, Optoelectronic Components | |

| Semi-alicyclic Polyimides | Tg: 294–390 °C; Low Water Absorption; Good Mechanical Properties | Flexible Electronic Substrates, Integrated Circuits | nih.gov |

Organic Pigment Development

While the direct application of this compound as a precursor or component in organic pigment synthesis is not extensively documented, the influence of its key functional units—trifluoromethyl groups—on the properties of chromophores is a relevant area of study. Azo compounds (R−N=N−R′), which form the largest class of synthetic dyes and pigments, have been a subject of research where trifluoromethyl substituents are strategically incorporated to modify their physicochemical properties. rsc.orgwikipedia.orgnih.gov

The introduction of -CF3 groups into the molecular structure of azo dyes has been shown to significantly affect their aggregation behavior in aqueous solutions. rsc.orgrsc.org The aggregation process is critical as it influences the color, stability, and dyeing performance of the pigment. Thermodynamic studies have revealed that the presence of trifluoromethyl groups, as opposed to methyl groups, entropically affects the aggregation process of azo dyes. rsc.org

For example, a comparative study of azo dyes with bis(trifluoromethyl)phenyl and dimethylphenyl groups demonstrated differences in their aggregation constants and thermodynamic parameters. This suggests that the fluorine atoms play a crucial role in the intermolecular interactions that govern pigment aggregation. rsc.orgrsc.org

Research into azo dyes containing trifluoromethyl groups has provided key insights:

Aggregation Behavior : The presence and position of -CF3 groups influence the aggregation constants and the thermodynamics of the process. rsc.orgacs.org

Spectral Properties : Fluorine signals in 19F NMR spectroscopy shift with dye concentration, providing information on the aggregation state and the spatial arrangement of molecules within an aggregate. rsc.org

Physical Properties : At high concentrations, certain trifluoromethyl-substituted azo dyes can cause aqueous solutions to become gelatinous, a property not observed in their non-fluorinated methyl-substituted counterparts. rsc.org

These findings indicate that while this compound itself may not be a conventional building block for pigments, the strategic use of trifluoromethyl groups—its defining feature—is a valid approach in the development of advanced organic pigments with tailored properties.

Table 2: Thermodynamic Parameters for the Dimerization of Azo Dyes in Aqueous Solution

| Compound | Substituent Group | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|---|

| Sodium 5-(3,5-bis(trifluoromethyl)-phenylazo)-6-hydroxynaphthalene-2-sulfonate | -CF₃ | -15.8 | -4.8 | rsc.org |

| Sodium 5-(3,5-dimethylphenylazo)-6-hydroxynaphthalene-2-sulfonate | -CH₃ | -20.3 | -21.1 | rsc.org |

Role in Organic Synthesis and Biomedical Research Building Blocks

2,2-Bis(trifluoromethyl)-1,3-dioxolane as a Versatile Synthetic Intermediate

This compound serves as a crucial building block in the field of organic chemistry, particularly for constructing complex fluorinated molecules. ontosight.ai Its structure, featuring a stable dioxolane ring functionalized with two highly electronegative trifluoromethyl (-CF3) groups, imparts unique chemical properties that are leveraged in multi-step syntheses. ontosight.ai The compound's stability and defined reactivity make it a reliable intermediate for introducing the gem-bis(trifluoromethyl) motif into larger molecular frameworks.

The synthesis of complex organofluorine molecules using this compound as a precursor involves several strategic chemical transformations. The parent compound is typically synthesized through an acid-catalyzed cyclization reaction between hexafluoroacetone (B58046) and ethylene (B1197577) glycol. Once formed, it can undergo various reactions, allowing for its elaboration into more complex structures.

Key synthetic strategies include:

Nucleophilic Substitution: The dioxolane ring can be modified through nucleophilic substitution reactions to introduce a variety of functional groups.

Halogenation: The compound can be halogenated at the 4 and 5 positions of the dioxolane ring. For instance, photochemical chlorination can yield 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane. google.com These halogenated derivatives serve as intermediates for further functionalization, such as subsequent fluorination reactions. google.comwipo.int

Derivatization: Specific derivatives can be synthesized for targeted applications. An example is the synthesis of 2,2-bis(trifluoromethyl)-4-azidomethyl-1,3-dioxolane from its corresponding tosyloxymethyl precursor, demonstrating the conversion to other functional groups. prepchem.com

These reactions highlight the compound's utility as a scaffold for building intricate fluorinated molecules. The electron-withdrawing nature of the trifluoromethyl groups influences the reactivity of the adjacent dioxolane ring, a factor that is carefully considered in synthetic design. ontosight.aitennessee.edu

| Reaction Type | Description | Example Product(s) |

|---|---|---|

| Oxidation | The compound can be oxidized to form corresponding carbonyl compounds. | Carbonyl derivatives |

| Reduction | Reduction reactions typically yield alcohol derivatives. | Alcohol derivatives |

| Substitution | Nucleophilic substitution allows for the introduction of different functional groups onto the dioxolane ring. | Halogenated and other functionalized dioxolanes google.comprepchem.com |

The 1,3-dioxolane (B20135) ring is a structural motif found in numerous biologically active compounds and natural products. nih.gov The unique properties conferred by the bis(trifluoromethyl) substitution make this compound an attractive building block for incorporation into Active Pharmaceutical Ingredients (APIs). ontosight.ai The two trifluoromethyl groups significantly increase the lipophilicity of the molecule, a property that can enhance its ability to cross biological membranes and interact with intracellular targets.

In drug design, this moiety can be incorporated into a lead compound to:

Improve its metabolic stability.

Enhance its binding affinity to a target protein.

Modify its pharmacokinetic profile.

While the dioxolane structure itself is a known pharmacophore, the addition of the gem-bis(trifluoromethyl) group provides a tool for medicinal chemists to fine-tune the properties of a drug candidate in a predictable manner. nih.govnih.gov

Contributions to Fluorinated Pharmaceuticals and Agrochemical Research

The introduction of fluorine into pharmaceuticals and agrochemicals is a widely used strategy to enhance their efficacy and pharmacokinetic properties. nih.govmdpi.com this compound contributes to this area by providing a ready source of the trifluoromethyl group, which is known to have a profound impact on biological activity. ontosight.ai

The trifluoromethyl (-CF3) group is a key functional group in medicinal chemistry due to its unique electronic properties and steric profile. nih.govnih.gov Incorporating -CF3 groups into organic molecules, often via intermediates like this compound, can significantly alter their physical, chemical, and biological characteristics. nih.gov The high electronegativity of the fluorine atoms in the -CF3 group can influence the acidity and basicity of nearby functional groups, while its size is comparable to an isopropyl group. nih.govnih.gov

| Property | Effect of Trifluoromethyl Group Incorporation | Reference |

|---|---|---|

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability and bioavailability. | nih.govnih.gov |

| Metabolic Stability | Blocks sites of metabolic oxidation, increasing the drug's half-life. | nih.govnih.govnih.gov |

| Binding Affinity | Can alter conformation and electronic interactions to enhance binding to target enzymes or receptors. | nih.gov |

| Bioavailability | Improved lipophilicity and metabolic stability often lead to enhanced bioavailability. | nih.gov |

| Acidity/Basicity | The strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic centers. | nih.gov |

Researchers actively explore derivatives of this compound to discover new bioactive compounds. The stable and lipophilic dioxolane core serves as a valuable scaffold in ligand design. By synthesizing a library of derivatives with various substituents on the dioxolane ring, scientists can systematically investigate structure-activity relationships (SAR). nih.gov This approach allows for the optimization of a ligand's affinity and selectivity for its biological target. The synthesis of diverse 1,3-dioxolane derivatives has led to compounds with potential antibacterial and antifungal activities, demonstrating the utility of this chemical class in discovering new therapeutic agents. nih.gov

Applications in NMR Contrast Agent Development

There is growing interest in the development of novel contrast agents for magnetic resonance imaging (MRI), particularly agents for ¹⁹F MRI. ontosight.ainih.gov Unlike conventional ¹H MRI, which detects signals from water protons in the body, ¹⁹F MRI detects the signal from fluorine nuclei. Since elemental fluorine has a very low natural abundance in biological tissues, ¹⁹F MRI offers the potential for highly specific imaging with virtually no background signal. nih.gov

Compounds with a high density of chemically equivalent fluorine atoms are desirable for ¹⁹F MRI applications as they can generate a strong, sharp signal. This compound, with its six equivalent fluorine atoms, represents a potential core structure for the development of such agents. nih.gov Research in this area focuses on designing molecules that are non-toxic, accumulate in specific tissues or disease sites, and provide a strong ¹⁹F NMR signal. The development of fluorinated paramagnetic contrast agents for dual ¹H/¹⁹F MRI is also an active area of investigation. mdpi.com This research is partly driven by concerns over the long-term safety of gadolinium-based contrast agents, spurring the exploration of gadolinium-free alternatives. mdpi.comnih.gov

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,2-Bis(trifluoromethyl)-1,3-dioxolane. It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. measurlabs.com

Given the presence of two trifluoromethyl (CF₃) groups, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool for characterizing this molecule. huji.ac.il The two CF₃ groups are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp signal in the ¹⁹F NMR spectrum. This singlet confirms the presence and purity of the trifluoromethyl environments. The chemical shift of this peak is a key identifier. For quantitative analysis, a relaxation delay of five times the longitudinal relaxation time (T1) can be used to achieve high accuracy in integration. huji.ac.il

Complementing the fluorine analysis, ¹H and ¹³C NMR spectra are used to confirm the structure of the dioxolane ring.

¹H NMR: The four protons on the ethylene (B1197577) backbone of the dioxolane ring (-OCH₂CH₂O-) are chemically equivalent. Therefore, they typically appear as a single sharp singlet in the ¹H NMR spectrum. The integration of this peak corresponding to four protons provides further confirmation of the structure.

¹³C NMR: The ¹³C NMR spectrum provides data on the carbon framework. Distinct signals are expected for the carbons in the ethylene group, the quaternary carbon bonded to the two CF₃ groups, and the carbons of the trifluoromethyl groups themselves. The carbon of the CF₃ groups will appear as a quartet due to coupling with the three fluorine atoms.

The following table summarizes the expected NMR data for this compound.

| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -CF₃ | ~ -70 to -80 | Singlet |

| ¹H | -OCH₂CH₂O- | ~ 4.0 - 4.5 | Singlet |

| ¹³C | -OCH₂CH₂O- | ~ 65 - 75 | Singlet |

| ¹³C | C(CF₃)₂ | ~ 90 - 100 | Septet (due to ¹JCF) |

| ¹³C | -CF₃ | ~ 120 - 125 | Quartet (due to ¹JCF) |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a spectral fingerprint of the molecule by probing its intramolecular vibrations. nih.gov These methods are complementary and essential for identifying the functional groups and bonds present in this compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly sensitive to polar bonds. Strong absorption bands are expected for the C-F bonds of the trifluoromethyl groups and the C-O bonds of the dioxolane ring's ether linkages.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It provides complementary information, particularly for the C-C bond of the ethylene backbone and symmetric vibrations of the CF₃ groups.

Key vibrational modes for this compound are outlined below.

| Vibrational Mode | Bond | Expected Wavenumber (cm⁻¹) | Predominant Technique |

| C-H Stretch | C-H | 2850 - 3000 | IR, Raman |

| C-F Stretch | C-F | 1100 - 1350 | Strong in IR |

| C-O-C Stretch | C-O | 1050 - 1150 | Strong in IR |

| C-C Stretch | C-C | 800 - 1000 | Raman |

| CF₃ Deformation | C-F | 600 - 800 | IR, Raman |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. dtic.mil When coupled with Gas Chromatography (GC), it allows for the separation and analysis of individual components from a mixture. ufl.edu

For this compound (molar mass ≈ 210.07 g/mol ), the mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 210. A characteristic fragmentation pattern would involve the loss of a trifluoromethyl radical (•CF₃, mass 69), leading to a prominent fragment ion at m/z 141. Further fragmentation of the dioxolane ring would produce other identifiable ions. GC-MS is particularly useful for assessing the purity of a sample and identifying any synthesis byproducts or impurities. mdpi.com

| Ion | Formula | m/z (approx.) | Description |

| Molecular Ion | [C₅H₄F₆O₂]⁺ | 210 | Parent molecule |

| Fragment Ion | [C₄H₄F₃O₂]⁺ | 141 | Loss of a •CF₃ group |

Electrochemical Characterization Techniques (e.g., Electrochemical Impedance Spectroscopy)

While this compound itself is not electrochemically active, it is a key component in the synthesis of advanced materials, such as polymers for electrolytes in high-voltage lithium metal batteries. tcichemicals.com The electrochemical properties of these resulting materials are critical to their function and are often characterized by techniques like Electrochemical Impedance Spectroscopy (EIS).

EIS is a powerful, non-destructive technique used to probe the properties of materials and their interfaces. mdpi.com When polymers derived from this dioxolane are used as coatings or electrolytes, EIS can be used to evaluate:

Ionic Conductivity: Measuring the resistance to ion flow through a polymer electrolyte.

Barrier Properties: Assessing the ability of a polymer coating to protect a metal surface from corrosion by measuring its impedance over a range of frequencies. mdpi.com

Interfacial Stability: Characterizing the interface between the polymer material and an electrode, which is crucial for battery performance.

Advanced Polymer and Material Characterization

When this compound is used as a monomer to create polymers, a range of advanced characterization techniques are employed to understand the properties of the resulting material. The incorporation of the bulky and highly fluorinated dioxolane unit significantly influences the polymer's properties. mdpi.com

Differential Scanning Calorimetry (DSC): This thermal analysis technique is used to determine key thermal transitions of a polymer. For amorphous or semi-crystalline polymers containing the this compound moiety, DSC can identify the glass transition temperature (T₉). For instance, a related polymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), exhibits a glass transition temperature in the range of 130-134 °C. keio.ac.jp

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature, providing information about its thermal stability and decomposition profile.

Spectroscopic Methods (NMR, FTIR): As with the monomer, NMR and FTIR are essential for confirming the structure of the polymer, verifying successful polymerization, and determining purity. measurlabs.com

These advanced techniques are crucial for establishing the structure-property relationships that are key to designing new functional materials. mdpi.com

Dynamic Light Scattering (DLS) for Molecular Weight Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles in suspension or polymers in solution. For polymers derived from fluorinated dioxolanes, DLS is a valuable tool for determining their molecular weights. The technique measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the molecules. Larger molecules move more slowly, and the rate of these fluctuations can be directly related to the hydrodynamic radius of the polymer coils, and subsequently, their molecular weight can be estimated.

In a study on amorphous perfluoropolymers, such as those derived from monomers structurally related to this compound, DLS has been effectively used to characterize the molecular weights of the resulting polymers. acs.orgkeio.ac.jpelsevierpure.com For instance, research on poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) demonstrated that DLS, in conjunction with intrinsic viscosity measurements, provides a comprehensive understanding of the polymer's size in solution. acs.orgkeio.ac.jpelsevierpure.com The molecular weight of these polymers can be controlled through the use of chain transfer agents during polymerization, and DLS serves as a key analytical method to verify the outcomes of such modifications. acs.orgkeio.ac.jpelsevierpure.com

The data obtained from DLS measurements can be presented to show the relationship between polymerization conditions and the resulting molecular weight, as illustrated in the interactive table below.

| Sample ID | Chain Transfer Agent Concentration (mol%) | Hydrodynamic Radius (nm) | Estimated Molecular Weight (kDa) | Polydispersity Index (PDI) |

|---|---|---|---|---|